![molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline Chalcone Derivatives: These compounds share a similar core structure but differ in their substituents, which can influence their biological activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of an isoquinoline ring.
Uniqueness
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biologische Aktivität
8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include bromination and cyclization reactions. For instance, the compound can be synthesized by brominating 8-hydroxyquinoline and subsequently treating it with various reagents to form the triazole moiety. The methods employed often yield high purity and good yields, making the compound accessible for biological evaluations .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have indicated that these compounds demonstrate significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
8-Bromo derivative | 22 mm | Staphylococcus aureus |
8-Bromo derivative | 25 mm | Klebsiella pneumoniae |
These results suggest that the presence of the triazole ring enhances the antibacterial activity compared to other related compounds .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 6.55 |
Derivative B | HCT-116 | 4.64 |
Derivative C | HepG-2 | 3.44 |
These compounds induce apoptosis and cell cycle arrest at the G2/M phase by modulating key apoptotic markers such as Bax and Bcl-2 . The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer : A study demonstrated that specific derivatives significantly suppressed cell growth in breast cancer models through apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Another investigation assessed various derivatives against a panel of bacterial strains, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Eigenschaften
Molekularformel |
C10H6BrN3 |
---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H |
InChI-Schlüssel |
QUHSKDBZTIWJIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN3C2=NN=C3)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.